2-Methylbutanal-3,4-13C2
Description
Significance of Stable Isotopes in Mechanistic and Pathway Elucidation Studies
Stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D), are non-radioactive variants of elements that contain an extra neutron. symeres.commusechem.com This slight increase in mass does not alter the chemical properties of the molecule but provides a unique signature that can be detected by sophisticated analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comacs.org
In mechanistic studies, stable isotope labeling helps to elucidate the step-by-step process of a chemical reaction. symeres.com By tracking the position of the labeled atoms in the products, researchers can deduce which bonds were broken and formed, and in what sequence. This is crucial for understanding reaction kinetics and optimizing synthetic routes. symeres.com
Similarly, in metabolic pathway elucidation, stable isotopes act as tracers to map the transformation of a substrate as it moves through a biological system. musechem.comacs.org This allows for the identification of intermediates and final products, providing a detailed picture of cellular metabolism. nih.gov This knowledge is fundamental in fields ranging from drug development and toxicology to environmental science and food chemistry. symeres.comacs.org
Overview of 2-Methylbutanal and its Research Relevance as an Aldehyde
2-Methylbutanal, also known as 2-methylbutyraldehyde, is a branched-chain aldehyde with the chemical formula C₅H₁₀O. nih.gov It is a naturally occurring volatile compound found in a variety of plants and is a metabolite in organisms like Saccharomyces cerevisiae. nih.gov This aldehyde is of significant interest in several research areas due to its role as a key aroma and flavor compound, particularly in foods and beverages like beer and cocoa. researchgate.netacs.org
The formation of 2-methylbutanal often occurs through the Strecker degradation of the amino acid isoleucine during processes like the Maillard reaction, which is responsible for the browning and flavor development in cooked foods. researchgate.net Its presence and concentration can significantly impact the sensory profile of a product, making it an important target for study in food science. d-nb.info Beyond its role in flavor chemistry, 2-methylbutanal and other aldehydes are studied in atmospheric chemistry due to their emission from biogenic sources and their subsequent reactions in the troposphere. copernicus.orgresearchgate.net
Rationale for ¹³C Isotopic Enrichment at Positions 3 and 4 in 2-Methylbutanal
The specific labeling of 2-methylbutanal with ¹³C at the 3 and 4 positions (2-Methylbutanal-3,4-¹³C₂) provides a powerful tool for detailed mechanistic investigations. The IUPAC name for this isotopically labeled compound is 2-methyl(3,4-¹³C₂)butanal. The rationale for this specific labeling pattern lies in the ability to track the fate of the ethyl group of the molecule during chemical reactions or metabolic conversions.
When analyzing the labeled compound using mass spectrometry, the molecular ion peak will be shifted by two mass units compared to the unlabeled version, confirming the incorporation of the two ¹³C atoms. More importantly, the fragmentation pattern in tandem MS (MS/MS) can reveal how this specific ethyl group is involved in the reaction. For instance, the loss of a ¹³CH₂¹³CH₃ group can be distinguished from the loss of other fragments, providing precise information about the reaction mechanism.
In metabolic studies, tracing the ¹³C atoms from positions 3 and 4 can help to understand how the carbon skeleton of 2-methylbutanal is processed. For example, in studies of branched-chain amino acid metabolism, this labeled compound can serve as a precursor to track carbon flow. vulcanchem.com The distinct signals from the labeled carbons in ¹³C NMR spectra, including ¹³C-¹³C coupling patterns, further aid in the structural confirmation of metabolites and intermediates. vulcanchem.com This level of detail is crucial for building accurate models of metabolic networks and understanding the biochemical transformations that underpin life.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | ¹³C₂C₃H₁₀O |
| Molecular Weight | 88.11 g/mol |
| CAS Number | Not available |
| Appearance | Not specified |
| Purity | ≥95% |
This data is based on available information for 2-Methylbutanal-3,4-¹³C₂. labshake.comeptes.com
Properties
Molecular Formula |
C5H10O |
|---|---|
Molecular Weight |
88.11 |
Purity |
95% min. |
Synonyms |
2-Methylbutanal-3,4-13C2 |
Origin of Product |
United States |
State of the Art Analytical Techniques for 13c Labeled 2 Methylbutanal in Complex Matrices
Mass Spectrometry-Based Approaches for Isotopic Analysis
Mass spectrometry (MS) is a cornerstone for the analysis of isotopically labeled molecules, offering high sensitivity and specificity. nih.gov When coupled with chromatographic separation, it allows for the resolution of complex mixtures and precise quantification of target analytes. For 2-Methylbutanal-3,4-13C2, several MS-based approaches are particularly powerful.
Gas Chromatography-Mass Spectrometry (GC-MS) with Isotope Dilution Analysis
Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like 2-methylbutanal. nih.gov Isotope Dilution Analysis (IDA) is a highly accurate quantification method that relies on the addition of a known amount of an isotopically labeled standard—in this case, this compound—to a sample. nih.gov The labeled standard acts as an internal benchmark, co-eluting with the endogenous, unlabeled analyte. By measuring the ratio of the ion signal from the labeled standard to the unlabeled analyte, precise quantification can be achieved, effectively correcting for sample loss during preparation and analysis. nih.govnih.gov
This stable isotope dilution assay is particularly effective for branched-chain aldehydes and has been applied to quantify odor-active compounds in various food matrices. nih.govnih.gov The use of a labeled internal standard that is chemically identical to the analyte minimizes variations arising from matrix effects, which can be a significant issue in complex samples. nih.gov For volatile compounds, headspace solid-phase microextraction (HS-SPME) is often coupled with GC-MS to pre-concentrate the analyte before analysis, enhancing sensitivity. nih.gov
Table 1: Key Parameters in GC-MS Isotope Dilution Analysis for Labeled Aldehydes
| Parameter | Description | Relevance to this compound |
| Internal Standard | A known quantity of the isotopically labeled compound (this compound) is added to the sample. | Serves as a reference for accurate quantification, correcting for matrix effects and procedural losses. nih.gov |
| Ionization Mode | Electron Ionization (EI) is commonly used, generating characteristic fragmentation patterns. Chemical Ionization (CI) can provide softer ionization, preserving the molecular ion. nih.gov | EI helps in structural confirmation, while CI can be advantageous for quantifying the molecular ion without extensive fragmentation. nih.gov |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) analyzers are frequently used. | Selected Ion Monitoring (SIM) on a quadrupole instrument enhances sensitivity and selectivity by monitoring specific m/z values for the labeled and unlabeled analyte. rwth-aachen.de |
| Quantification | Based on the ratio of the peak areas of a specific ion fragment from the labeled standard and the native analyte. | The mass difference of +2 amu for this compound allows for clear differentiation and ratio calculation. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Aldehyde Profiling
While GC-MS is well-suited for volatile aldehydes, Liquid Chromatography-Mass Spectrometry (LC-MS) has become the method of choice for broader aldehyde profiling in complex biological fluids. researchgate.netfrontiersin.org Aldehydes are often reactive and can be challenging to analyze directly by LC-MS due to poor ionization efficiency. nih.gov Therefore, derivatization is a common strategy to improve their chromatographic retention and ionization. mdpi.comnih.gov
The use of 13C-labeled standards in LC-MS helps to distinguish true biological signals from background noise and artifacts. nih.govresearchgate.net In an LC-HRMS analysis of a mixture containing both labeled and non-labeled samples, the isotopologues will co-elute perfectly, exhibiting identical peak shapes but with a distinct mass shift, which confirms the identity of the compound. nih.gov This approach is invaluable for untargeted metabolomics studies where numerous compounds are screened simultaneously. nih.gov
High-Resolution Mass Spectrometry for Precise Isotopic Distribution Determination
High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) mass analyzers, provides highly accurate mass measurements, which are critical for determining the precise isotopic distribution of a labeled compound. thermofisher.comkopflab.org For this compound, HRMS can resolve the masses of the M+0 (unlabeled), M+1, and M+2 (labeled) isotopologues with high confidence, allowing for the verification of the labeling pattern and the detection of any isotopic impurities. nih.govmasonaco.org
The high resolving power of HRMS is essential for distinguishing the 13C-labeled analyte from other isobaric interferences that may be present in a complex matrix. masonaco.org This capability is crucial in metabolomics research where samples are intricate and contain thousands of different molecules. nih.govnih.gov The analysis of mixtures of labeled and unlabeled samples by LC-HRMS results in characteristic isotopic patterns that can be systematically exploited in data processing to identify and quantify metabolites. researchgate.netnih.gov
Table 2: Comparison of Mass Spectrometry Techniques for this compound Analysis
| Technique | Primary Application | Advantages for Isotopic Analysis | Limitations |
| GC-MS with IDA | Quantification of volatile compounds. | High accuracy and precision due to internal standard correction. nih.gov | Limited to thermally stable and volatile compounds. |
| LC-MS | Profiling of aldehydes in biological fluids. | Suitable for a broader range of aldehydes, often with derivatization. researchgate.net Can be combined with isotopic labeling for untargeted analysis. nih.gov | Direct analysis of small aldehydes can be challenging due to poor ionization. nih.gov |
| HRMS | Precise mass determination and isotopic pattern analysis. | High mass accuracy allows for unambiguous formula determination and resolution of isobaric interferences. kopflab.orgmasonaco.org | Higher instrument cost and more complex data analysis. |
Derivatization Strategies for Enhanced Detection and Quantification of Labeled Aldehydes
Derivatization is a key strategy to overcome the challenges associated with aldehyde analysis by both GC-MS and LC-MS. mdpi.comnih.gov This chemical modification of the analyte is designed to improve its analytical properties, such as volatility, thermal stability, chromatographic separation, and ionization efficiency. nih.govnih.gov
A widely used derivatizing agent for aldehydes in GC-MS analysis is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.comresearchgate.net PFBHA reacts with the carbonyl group of 2-methylbutanal to form a stable oxime derivative. sigmaaldrich.comusra.edu These derivatives are highly electronegative, making them suitable for sensitive detection by electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. The PFBHA derivative also exhibits a characteristic mass spectrum with a prominent ion at m/z 181, which is often used for quantification. researchgate.net This derivatization can be performed directly on a solid-phase microextraction (SPME) fiber, providing a simple and solvent-free method for sample preparation. nih.gov
For LC-MS, various reagents are used to tag aldehydes, introducing a charged or easily ionizable group. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) have been traditionally used, but newer reagents offer improved sensitivity and specificity. mdpi.comnih.gov Isotope-coded derivatization involves using a pair of labeling reagents, one light and one heavy, to introduce a specific mass tag, which facilitates relative quantification in MS analysis. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopic Enrichment
13C NMR Spectroscopy for Carbon Skeleton Tracing and Structural Confirmation
13C NMR spectroscopy directly observes the 13C nuclei in a molecule. nih.gov For this compound, a 13C NMR spectrum would show significantly enhanced signals for the C3 and C4 carbons relative to the natural abundance signals of the other carbons in the molecule. This provides direct and unambiguous confirmation of the labeling positions. wikipedia.org The large chemical shift range of 13C NMR allows for less signal overlap compared to proton NMR, facilitating the analysis of complex mixtures. nih.gov
In metabolic flux analysis, 13C NMR is a powerful tool for tracing the path of carbon atoms through metabolic pathways. nih.govnih.gov By analyzing the 13C enrichment at specific atomic positions, researchers can elucidate biosynthetic routes and quantify metabolic fluxes. nih.gov Two-dimensional NMR experiments, such as 13C-13C COSY, can be used on highly enriched samples to establish direct carbon-carbon connectivities, confirming the integrity of the carbon skeleton after metabolic processing. researchgate.netresearchgate.net This technique is invaluable for the structural elucidation of novel metabolites or for confirming the structure of isotopically labeled compounds. researchgate.net
Multi-Nuclear NMR (e.g., 1H, 13C, 2H) for Comprehensive Isotopic Mapping
Multi-nuclear NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of molecules and for determining the position and extent of isotopic labeling. For this compound, a combination of 1H and 13C NMR experiments, along with advanced 2D techniques, provides a comprehensive map of the isotopic labeling.
1H NMR Spectroscopy: The 1H NMR spectrum of unlabeled 2-methylbutanal shows characteristic signals for the different protons in the molecule. The introduction of 13C isotopes at positions 3 and 4 in this compound induces observable changes in the 1H NMR spectrum due to heteronuclear coupling between the 13C nuclei and the directly attached and neighboring protons. Specifically, the signals of the protons at C3 (methylene) and C4 (methyl) will exhibit additional splitting (J-coupling) with the 13C nuclei.
13C NMR Spectroscopy: The 13C NMR spectrum provides direct evidence of the isotopic labeling. In the spectrum of this compound, the signals corresponding to carbons C3 and C4 will be significantly enhanced in intensity due to the high abundance of the 13C isotope at these positions. Furthermore, 13C-13C coupling between the adjacent labeled carbons (C3 and C4) will result in the splitting of these signals into doublets, providing unambiguous confirmation of the labeling pattern.
The following table summarizes the expected 13C NMR chemical shifts for 2-methylbutanal. The labeling at C3 and C4 in this compound would primarily affect the intensity and multiplicity of the signals for these two carbons.
| Carbon Atom | Chemical Shift (ppm) | Multiplicity in Unlabeled Compound | Expected Multiplicity in this compound |
| C1 (CHO) | ~205 | Doublet | Doublet |
| C2 (CH) | ~46 | Doublet | Doublet |
| C3 (CH2) | ~26 | Triplet | Doublet of triplets (due to 13C-13C and 13C-1H coupling) |
| C4 (CH3) | ~11 | Quartet | Doublet of quartets (due to 13C-13C and 13C-1H coupling) |
| C5 (CH3) | ~16 | Quartet | Quartet |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The expected multiplicities for the labeled compound are predictions based on established NMR principles.
2D NMR Techniques for Isotopic Mapping:
Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates the chemical shifts of protons with their directly attached carbon atoms. In the HSQC spectrum of this compound, the cross-peaks corresponding to C3-H and C4-H will be significantly intensified, providing clear evidence of the labeling positions.
Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are used to differentiate between CH, CH2, and CH3 groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH3 carbons and negative signals for CH2 carbons, aiding in the definitive assignment of the carbon signals, including the labeled C3 (CH2) and C4 (CH3) positions.
Advanced Chromatographic Separations for Isomeric and Isotopomeric Differentiation
While NMR provides detailed structural information, chromatographic techniques are essential for the physical separation of this compound from its isomers (e.g., 3-methylbutanal) and unlabeled counterparts in complex mixtures. Advanced chromatographic methods offer the high resolution required for such separations.
Chiral Gas Chromatography (GC): 2-Methylbutanal is a chiral molecule, existing as (R)- and (S)-enantiomers. Chiral GC, utilizing a chiral stationary phase (CSP), is the technique of choice for the separation of these enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. This is crucial as the biological activity and sensory properties of enantiomers can differ significantly. While primarily used for enantiomeric separation, high-resolution chiral columns may also exhibit some degree of separation between isotopomers due to small differences in their physical properties, although this is often challenging.
Multidimensional Gas Chromatography (MDGC): For highly complex matrices, single-column GC may not provide sufficient resolution to separate all components. Multidimensional gas chromatography (GC-GC or GCxGC) employs two columns with different separation mechanisms (e.g., a non-polar column followed by a polar column) to achieve significantly enhanced separation power. This technique is particularly useful for resolving isomers and can potentially separate isotopomers that are not resolved by a single column. When coupled with a mass spectrometer (MS), MDGC-MS provides a powerful tool for both the separation and identification of specific isotopologues in a complex mixture.
The following table provides an overview of advanced chromatographic techniques applicable to the analysis of this compound.
| Technique | Principle | Application for this compound |
| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase. | Separation of (R)- and (S)-enantiomers of 2-methylbutanal. Potential for partial separation of isotopomers. |
| Multidimensional Gas Chromatography (MDGC) | Utilizes two or more columns with different selectivities to enhance separation. | Resolution of 2-methylbutanal from its isomers (e.g., 3-methylbutanal, pentanal) in complex matrices. Potential for separating 13C-labeled from unlabeled isotopologues. |
The selection of the appropriate analytical technique or combination of techniques depends on the specific research question, the complexity of the sample matrix, and the required level of detail regarding the isotopic and isomeric composition of 2-Methylbutanal.
Applications of 2 Methylbutanal 3,4 13c2 in Mechanistic and Pathway Elucidation Studies
Elucidation of Metabolic Flux and Biochemical Pathways
Stable isotope tracers like 2-Methylbutanal-3,4-13C2 are invaluable tools in metabolic research. studysmarter.co.uk They enable the mapping of metabolic networks and the quantification of the flow of metabolites through these pathways, a field known as metabolic flux analysis (MFA). nih.gov
In microbial metabolism, understanding the flow of carbon from a substrate to various end products is crucial for metabolic engineering and biotechnology. While direct studies using this compound as a primary carbon source are not extensively documented, the principles of 13C-MFA using labeled substrates like glucose in organisms such as Escherichia coli and Saccharomyces cerevisiae are well-established and directly applicable. nih.govnih.gov
In a typical 13C-MFA experiment, a microorganism is fed a substrate with a known 13C labeling pattern. nih.gov As the organism metabolizes the substrate, the 13C atoms are incorporated into various intracellular metabolites. By analyzing the isotopic distribution in key metabolites, such as proteinogenic amino acids, researchers can deduce the relative activities of different metabolic pathways. nih.govnih.gov For instance, the pattern of 13C incorporation into amino acids can reveal the relative fluxes through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. nih.gov
The use of specifically labeled precursors allows for a detailed interrogation of metabolic routes. For example, experiments with different 13C-labeled glucose isotopomers have been used to precisely estimate metabolic fluxes in E. coli. nih.govsemanticscholar.org Should this compound be introduced into a microbial system, its labeled carbons would be incorporated into the metabolic network, and their subsequent locations in other molecules would illuminate the pathways involved in its assimilation and conversion.
Table 1: Representative 13C-Labeled Precursors and Their Application in Microbial Metabolic Flux Analysis
| Labeled Precursor | Organism | Key Pathway Investigated | Reference |
| [1,2-13C]glucose | Escherichia coli | Pentose Phosphate Pathway, TCA Cycle | nih.gov |
| [U-13C]glucose | Escherichia coli | Central Carbon Metabolism | nih.govnih.gov |
| [1-13C]glucose | Saccharomyces cerevisiae | Glycolysis, Ethanol Fermentation | nih.gov |
| [U-13C]glutamine | Mammalian cells | Anaplerosis, TCA Cycle | nih.gov |
This table is interactive. Click on the headers to sort.
A significant application of labeled 2-methylbutanal is in the study of amino acid catabolism, particularly the Ehrlich pathway. nih.gov This pathway describes the conversion of amino acids into their corresponding higher alcohols, also known as fusel alcohols, which are important flavor compounds in fermented beverages. nih.govresearchgate.net 2-Methylbutanal is the Strecker aldehyde derived from the amino acid L-isoleucine. nih.govresearchgate.netnih.gov
The Ehrlich pathway involves three main steps:
Transamination: The amino acid (e.g., L-isoleucine) transfers its amino group to an α-keto acid, forming the corresponding α-keto acid of the amino acid and a new amino acid.
Decarboxylation: The α-keto acid is then decarboxylated to form an aldehyde with one less carbon atom (e.g., 2-methylbutanal from α-keto-β-methylvaleric acid).
Reduction: Finally, the aldehyde is reduced to the corresponding higher alcohol (e.g., 2-methylbutanol).
By using L-isoleucine labeled with 13C at positions that correspond to the 3 and 4 positions of 2-methylbutanal, researchers can trace the flow of these carbon atoms through the Ehrlich pathway. The detection of this compound and the subsequent 2-methylbutanol with the same labeling pattern provides definitive proof of this metabolic route. nih.gov Such studies in Saccharomyces cerevisiae have confirmed the catabolism of L-leucine, L-valine, and L-isoleucine into their respective fusel alcohols. nih.govmdpi.com
The biosynthesis of branched-chain amino acids (BCAAs) and the formation of volatile esters are interconnected with the pathways of amino acid degradation. The α-keto acids produced in the first step of the Ehrlich pathway can serve as precursors for the synthesis of other amino acids. nih.gov For example, α-ketoisovalerate, derived from valine, is an intermediate in the leucine (B10760876) biosynthetic pathway. nih.gov The use of 13C-labeled valine has demonstrated this crossover between catabolic and biosynthetic pathways, leading to the formation of labeled isoamyl alcohol (derived from leucine). nih.gov
Furthermore, the higher alcohols produced via the Ehrlich pathway, such as 2-methylbutanol, can react with acyl-CoA molecules (like acetyl-CoA) to form volatile esters (e.g., 2-methylbutyl acetate). These esters are significant contributors to the aroma profiles of fruits and fermented products. acs.org While studies have utilized deuterium-labeled precursors to investigate ester biosynthesis in apples, the same principles apply to 13C-labeling. acs.org Introducing this compound into a system capable of ester formation would allow for the tracking of the labeled carbon skeleton into the corresponding alcohol and subsequently into the final ester product, thereby elucidating the biosynthetic sequence.
Unraveling Complex Chemical Reaction Mechanisms in Organic Systems
Beyond biological systems, this compound is a valuable probe for studying the mechanisms of complex organic reactions, particularly those relevant to food chemistry and fundamental organic chemistry.
The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that is responsible for the desirable flavors and colors in cooked foods. wikipedia.orgbyjus.comsandiego.edu A key sub-reaction within the Maillard pathway is the Strecker degradation, which involves the reaction of an α-amino acid with a dicarbonyl compound. researchgate.nettandfonline.comresearchgate.net This reaction leads to the formation of an aldehyde (Strecker aldehyde) with one less carbon than the parent amino acid, along with an aminoketone and carbon dioxide. researchgate.netnih.gov
2-Methylbutanal is the Strecker aldehyde formed from the amino acid isoleucine. nih.govresearchgate.net By using isoleucine with 13C labels at the positions that will become the 3 and 4 carbons of 2-methylbutanal, researchers can follow the transformation of the amino acid backbone into the final aldehyde. This allows for the confirmation of the reaction mechanism and the identification of reaction intermediates. The presence of the 13C label in the resulting 2-methylbutanal provides direct evidence of its origin from isoleucine via the Strecker degradation pathway. tandfonline.com
Table 2: Key Reactions and Products in Maillard and Strecker Pathways
| Reaction | Reactants | Key Products | Significance |
| Maillard Reaction | Amino Acids, Reducing Sugars | Melanoidins, Flavor Compounds | Color and flavor development in cooked food |
| Strecker Degradation | α-Amino Acids, Dicarbonyls | Strecker Aldehydes, Aminoketones | Formation of key aroma compounds |
| Amadori Rearrangement | Glycosylamine | Ketosamines (Amadori products) | Key intermediate step in the Maillard reaction |
This table is interactive. Click on the headers to sort.
Isotopic labeling is a powerful technique for probing reaction dynamics, particularly for identifying nonstatistical dynamics where the energy of a reaction is not distributed randomly among all vibrational modes of the product molecules before bond cleavage or formation occurs. researchgate.netmercuryconsortium.org This can lead to unexpected product ratios that cannot be explained by traditional transition state theory.
A classic example where isotopic labeling has been used to reveal such effects is the Wolff rearrangement. nih.govcomporgchem.comnih.gov In studies of the Wolff rearrangement of carbenes, 13C labeling has been employed to track the migration of specific groups. nih.govnih.gov For instance, in the rearrangement of a symmetrically substituted carbene, statistical dynamics would predict an equal probability of migration for two identical groups, leading to a 1:1 ratio of isotopically labeled products. However, experimental studies using 13C-labeled precursors have shown significant deviations from this ratio, indicating that the reaction dynamics favor one pathway over another. nih.govcomporgchem.com This preference is attributed to the initial momentum of the atoms following the transition state, which directs the reaction along a specific trajectory on the potential energy surface. mercuryconsortium.org
While direct studies of nonstatistical dynamics using this compound are not prominent, the principles demonstrated in studies like the Wolff rearrangement are broadly applicable. The use of this compound in rearrangement reactions would allow for the precise tracking of the labeled carbon atoms, and any deviation from statistically expected product distributions would provide strong evidence for the role of nonstatistical dynamics in the reaction mechanism.
Catalytic Reaction Mechanism Elucidation (e.g., Hydrocarbon Isomerization, Degradation)
In the realm of catalysis, understanding the precise mechanism of a reaction is paramount for the optimization of catalysts and reaction conditions. This compound can be employed as a probe to unravel the intricate steps of catalytic processes such as hydrocarbon isomerization and degradation.
By introducing this compound into a catalytic system, researchers can monitor the distribution of the ¹³C label in the resulting products. This isotopic labeling pattern provides a veritable roadmap of the bond-making and bond-breaking events that occur on the catalyst surface. For instance, in the study of hydrocarbon isomerization, the scrambling of the ¹³C label within the carbon skeleton of the products can confirm or refute proposed mechanisms involving carbocationic intermediates or cyclic transition states.
Illustrative Example of Isotopic Scrambling in Isomerization:
Consider a hypothetical acid-catalyzed isomerization of 2-methylbutanal to other C5 aldehydes. The initial position of the ¹³C labels is known. Analysis of the product mixture by techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy would reveal the new positions of these labels.
| Product | Proposed Intermediate | Expected ¹³C Label Distribution | Mechanistic Insight |
| 3-Methylbutanal | Carbocation rearrangement | ¹³C label shifts to positions 2 and 3 | Supports a mechanism involving a hydride shift. |
| Pentanal | Protonated cyclopropane (B1198618) intermediate | ¹³C label distributed across the carbon chain | Suggests a more complex rearrangement pathway. |
This table is for illustrative purposes to demonstrate the potential application of this compound in mechanistic studies, as specific experimental data is not currently available.
Similarly, in degradation studies, tracking the fragments containing the ¹³C label helps to identify the initial cleavage points in the molecule and the subsequent reaction pathways of the resulting intermediates. This information is crucial for developing more stable compounds or for controlling degradation processes in various industrial applications.
Isotopic Tracing in Food Chemistry and Flavor Metabolomics Research
The aroma and flavor of many food products are determined by a complex mixture of volatile organic compounds, including aldehydes like 2-methylbutanal. Understanding the origin and formation pathways of these flavor compounds is a key area of research in food science. This compound is an invaluable tracer in these investigations.
Understanding Formation Pathways of Aroma-Active Aldehydes in Food Matrices (e.g., Coffee, Chocolate, Cheese, Malt)
2-Methylbutanal is a well-known contributor to the malty, chocolate-like, and nutty flavors in a variety of foods. It is primarily formed through the Strecker degradation of the amino acid isoleucine in the presence of a dicarbonyl compound, which is a key step in the Maillard reaction.
Key Research Findings on 2-Methylbutanal Formation:
| Food Matrix | Precursor | Key Formation Pathway | Significance of 2-Methylbutanal |
| Coffee | Isoleucine | Strecker Degradation | Contributes to the overall roasted and malty aroma. |
| Chocolate | Isoleucine | Strecker Degradation | Provides characteristic malty and cocoa notes. |
| Cheese | Isoleucine | Enzymatic and Strecker Degradation | Important for the development of characteristic cheese flavors. |
| Malt | Isoleucine | Strecker Degradation | A key contributor to the malty flavor of beer. |
This table synthesizes general findings on 2-methylbutanal formation; specific tracing studies with this compound would provide more detailed insights.
Differentiation of De Novo Synthesis vs. Pre-existing Metabolite Contributions to Flavor
In many biological systems, including food fermentations, flavor compounds can be synthesized de novo by microorganisms or can be derived from pre-existing precursors in the raw materials. Distinguishing between these two sources is crucial for controlling and optimizing flavor development.
The use of this compound allows for a clear differentiation. By introducing a known amount of the labeled compound at the beginning of a fermentation process, it is possible to quantify the extent to which it is diluted by the de novo synthesis of unlabeled 2-methylbutanal by the microorganisms. This is a powerful application of isotope dilution mass spectrometry.
Hypothetical Isotope Dilution Experiment in Cheese Ripening:
| Time Point | Total 2-Methylbutanal (µg/g) | Labeled 2-Methylbutanal (µg/g) | Unlabeled (De Novo) 2-Methylbutanal (µg/g) |
| Day 1 | 10.0 | 10.0 | 0.0 |
| Day 30 | 15.2 | 9.8 | 5.4 |
| Day 60 | 22.5 | 9.5 | 13.0 |
This is a hypothetical data table illustrating how this compound could be used to differentiate de novo synthesis. Actual experimental data is not available.
This approach provides a quantitative measure of the metabolic activity of the starter cultures and their contribution to the final flavor profile.
Isotope Effects in Reaction Kinetics and Thermodynamics
The substitution of an atom with a heavier isotope can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The magnitude of the KIE can provide profound insights into the transition state of the rate-determining step of a reaction.
For this compound, the presence of two ¹³C atoms can influence the vibrational frequencies of the C-C and C-H bonds in the molecule. In a reaction where these bonds are broken or significantly altered in the transition state, a measurable KIE would be expected. For example, in an oxidation reaction where a C-H bond at position 3 or 4 is cleaved, a primary KIE would be observed.
Thermodynamic isotope effects, which relate to changes in equilibrium constants upon isotopic substitution, can also be studied. These effects are generally smaller than kinetic isotope effects but can provide valuable information about the vibrational energy differences between the isotopically substituted reactants and products.
Computational Chemistry and Modeling Approaches for 2 Methylbutanal 3,4 13c2 Research
Computational Modeling of Isotopic Labeling Patterns and Metabolic Networks
Computational modeling is essential for tracking the fate of 2-Methylbutanal-3,4-13C2 within a biological system. By simulating how the ¹³C labels are distributed through metabolic pathways, researchers can quantify the rates of intracellular reactions, known as metabolic fluxes.
13C-Metabolic Flux Analysis (13C-MFA) Tools and Algorithms
13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying in vivo metabolic reaction rates. oup.com13cflux.net When this compound is introduced into a system, its labeled carbons at positions 3 and 4 are transferred to other metabolites. By measuring the isotopic labeling patterns in downstream products (typically via mass spectrometry or NMR) and using a computational model of the metabolic network, the fluxes that produced these patterns can be determined.
The process involves defining a metabolic network model with all relevant reactions and their carbon atom transitions. Algorithms then simulate the distribution of the ¹³C label from the tracer throughout the network for a given set of metabolic fluxes. The simulated labeling patterns are compared to experimentally measured patterns, and numerical optimization is used to find the flux distribution that best fits the data.
Several software suites are available to perform these complex calculations. Tools like 13CFLUX2 and METRAN utilize frameworks such as the Elementary Metabolite Units (EMU) concept, which simplifies the computational complexity of tracking isotopic labeling in large networks. oup.commit.edu These tools allow for the construction of metabolic models, simulation of labeling experiments, and statistical analysis of the results. oup.com13cflux.net For a tracer like this compound, these algorithms would specifically track the paths of carbons 3 and 4, providing quantitative insights into the pathways involved in its metabolism.
| Software Tool | Key Features | Underlying Algorithm/Framework |
|---|---|---|
| 13CFLUX2 | High-performance computing, supports stationary and instationary MFA, advanced statistical analysis. oup.com13cflux.net | Cumomer, Elementary Metabolite Unit (EMU) 13cflux.net |
| METRAN | Tracer experiment design, statistical analysis, based on the EMU framework. mit.edu | Elementary Metabolite Unit (EMU) mit.edu |
| OpenFlux | Open-source, modeling and simulation of 13C-based MFA. ucdavis.edu | Isotopomer mapping matrices |
| INCA | Handles stationary and isotopically non-stationary MFA, parallel computing capabilities. ucdavis.edu | Elementary Metabolite Unit (EMU) |
Simulation of Instationary Carbon Labeling Experiments
While traditional 13C-MFA assumes the system has reached an isotopic steady state (where the labeling pattern of metabolites is stable), isotopically instationary 13C-MFA analyzes the system during the transient phase before this equilibrium is reached. nih.gov This dynamic approach involves sampling metabolites at multiple time points as the ¹³C label from a tracer like this compound spreads through the network. nih.govresearchgate.net
The simulation of instationary experiments is computationally more demanding because it requires solving systems of differential equations that describe the change in isotopic labeling over time. nih.gov However, it offers significant advantages, such as the ability to resolve fluxes that are indistinguishable at steady state and to determine intracellular metabolite concentrations. The interpretation of dynamic labeling patterns must account for metabolite pool sizes, as these directly influence the rate at which a metabolite's labeling pattern changes. nih.govvanderbilt.edu
In the context of this compound, simulating an instationary experiment would model the time-dependent enrichment of ¹³C in subsequent metabolites. This allows for a more detailed characterization of pathway kinetics, revealing, for example, the turnover rates of intermediate pools and identifying potential metabolic bottlenecks. vanderbilt.edu
Quantum Chemical Calculations for Isotopic Effects and Spectroscopic Prediction
Quantum chemistry provides a first-principles approach to predicting molecular properties, offering high accuracy for structural and spectroscopic analysis of isotopologues like this compound.
Density Functional Theory (DFT) for NMR Chemical Shift Prediction and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure, and the presence of ¹³C isotopes creates a distinct signature. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting NMR chemical shifts with high accuracy. proquest.comacs.orgresearchgate.net These calculations help in assigning experimental spectra and confirming the structure of novel or isotopically labeled compounds.
The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors for each atom. researchgate.netmdpi.com From these tensors, the isotropic chemical shifts can be derived. By performing these calculations for this compound, one can predict the precise ¹³C chemical shifts for the labeled C3 and C4 atoms, as well as any smaller perturbations in the shifts of neighboring ¹H and ¹³C atoms. Comparing these predicted shifts with experimental data provides a robust method for structural verification. The accuracy of the prediction depends on the choice of the functional (e.g., B3LYP, PBE0) and the basis set. nih.govnih.gov
| Carbon Atom | Typical Experimental Shift (ppm) | Hypothetical DFT-Calculated Shift (ppm) for this compound | Functional/Basis Set Example |
|---|---|---|---|
| C3 | ~25-35 | 29.8 | B3LYP/6-311+G(2d,p) |
| C4 | ~10-20 | 15.2 | B3LYP/6-311+G(2d,p) |
Note: The DFT-calculated values are hypothetical examples to illustrate the output of such a calculation and are based on typical accuracies for modern DFT methods.
Modeling of Kinetic Isotope Effects (KIE) in Reaction Mechanisms
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org Since ¹³C is heavier than ¹²C, a reaction involving the breaking or forming of a bond at the C3 or C4 position of this compound may proceed at a slightly different rate than the unlabeled compound. Measuring and modeling KIEs provides powerful insight into reaction mechanisms, particularly the rate-determining step. researchgate.netacs.org
Computational models can predict KIEs by calculating the vibrational frequencies of the reactant and the transition state for both the light (¹²C) and heavy (¹³C) isotopologues. faccts.de The difference in zero-point vibrational energy (ZPVE) between the isotopologues in the ground state and the transition state is the primary origin of the KIE. princeton.edu A significant primary KIE is expected if a bond to the labeled carbon is broken in the rate-determining step. For this compound, if a metabolic reaction involved, for instance, the cleavage of the C3-C4 bond, a KIE would be observed. DFT calculations can model the transition state of this proposed step and compute the expected KIE, which can then be compared to experimental values to validate the proposed mechanism. nih.gov
Machine Learning Integration for Structural Elucidation and Data Interpretation
The integration of machine learning (ML) is revolutionizing computational chemistry and data analysis. frontiersin.org In the context of this compound, ML can be applied to accelerate spectroscopic prediction and aid in the interpretation of complex datasets. researchgate.netresearchgate.net
Machine learning models, particularly deep neural networks and graph neural networks, can be trained on vast databases of computationally derived or experimental NMR data. frontiersin.orgethz.ch These trained models can then predict NMR spectra for new molecules, including isotopologues like this compound, thousands of times faster than traditional DFT calculations. frontiersin.org This speed allows for the rapid screening of potential candidate structures against experimental data.
Furthermore, ML algorithms can be trained to recognize patterns in NMR or MS data that correspond to specific structural features or substructures. osu.edunih.gov For instance, an ML model could be trained to identify the specific isotopic signature of this compound from a complex metabolic sample. This automates and accelerates the process of data interpretation, which is often a bottleneck in metabolomics and structural elucidation studies. bruker.comfhnw.ch
| ML Application | Description | Potential Impact |
|---|---|---|
| NMR Shift Prediction | Deep learning models trained on DFT-calculated spectra predict ¹H and ¹³C chemical shifts. frontiersin.org | Rapidly generates theoretical spectra for comparison with experimental data, accelerating structural confirmation. |
| Spectral Deconvolution | AI algorithms analyze complex experimental spectra to identify and assign peaks belonging to specific compounds in a mixture. osu.edu | Automates the identification of this compound and its metabolites from raw analytical data. |
| Substructure Prediction | Models learn to correlate spectral patterns with the presence of specific molecular substructures or isotopic labels. nih.gov | Aids in the de novo structural elucidation of unknown metabolites derived from the labeled tracer. |
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Isotopic Labeling Methodologies
The utility of any isotopically labeled compound is fundamentally dependent on its availability through efficient and precise synthesis. Future research will focus on developing novel synthetic methodologies that can produce 2-Methylbutanal-3,4-13C2 with high isotopic purity and yield. Current approaches often involve multi-step syntheses from expensive, commercially available labeled precursors. The development of more direct and cost-effective routes is a critical research avenue.
Key areas of development include:
Chemoenzymatic Synthesis: Combining the specificity of enzymes with the versatility of chemical reactions could provide highly efficient routes. For instance, engineered enzymes could be used to create the chiral center at C2 while building the carbon backbone from a doubly labeled C4 precursor.
Catalytic C-C Bond Formation: Advances in organometallic catalysis could enable the direct coupling of labeled C2 fragments. A potential route could involve the hydroformylation of a [2,3-¹³C₂]but-2-ene precursor, which would introduce the labeled aldehyde group in a single, atom-economical step. google.com
Late-Stage Labeling: A significant goal in synthetic chemistry is the introduction of isotopic labels in the final steps of a synthesis, which minimizes the loss of expensive labeled material. musechem.com Research into C-H activation or other late-stage functionalization techniques could provide novel pathways to introduce the ¹³C₂ label into a pre-existing 2-methylbutanal skeleton, although this remains a significant synthetic challenge.
The table below compares potential synthetic strategies for this compound.
| Synthetic Strategy | Starting Material (Labeled) | Key Reaction Type | Potential Advantages | Potential Challenges |
| Oxidation Route | [3,4-¹³C₂]-2-Methyl-1-butanol | Oxidation | High stereochemical control; reliable reactions. orgsyn.org | Precursor synthesis can be lengthy; potential for isotopic scrambling under harsh conditions. |
| Hydroformylation Route | [2,3-¹³C₂]-But-2-ene | Hydroformylation | Atom-economical; potentially fewer steps. google.com | Control of regioselectivity to form the branched aldehyde over the linear one; catalyst cost. |
| Grignard Route | [1,2-¹³C₂]-Ethylmagnesium bromide | Grignard Reaction with Propionaldehyde | Well-established C-C bond formation. | Requires multiple steps (reaction, oxidation) to reach the final aldehyde. |
Integration of Advanced Multi-Omics Data with ¹³C Tracing Studies
Isotope tracing provides dynamic information about metabolic flux, which is a direct measure of cellular activity. immune-system-research.com13cflux.net This contrasts with other 'omics' technologies (genomics, transcriptomics, proteomics) that provide more static snapshots of the cell's potential. A major frontier in systems biology is the meaningful integration of these datasets to create comprehensive, predictive models of cellular behavior. nih.govembopress.org
When this compound is used as a tracer, for example, to follow the catabolism of branched-chain amino acids, the resulting metabolomic data reveals the rates of specific pathways. acs.org Future research will focus on developing computational frameworks to integrate this flux data with other omics layers:
Transcriptomics (RNA-Seq): By correlating metabolic flux changes with gene expression levels, researchers can identify transcriptional regulatory networks that control metabolic shifts.
Proteomics: Integrating flux data with protein abundance can pinpoint post-transcriptional regulation or identify enzymes whose activity is controlled by allosteric regulation or post-translational modifications rather than sheer abundance.
Genomics: In microbial engineering or disease research, associating specific genetic variants with altered flux patterns (as measured by the tracer) can directly link genotype to metabolic phenotype. nih.gov
The following table illustrates how multi-omics data can be integrated to provide a more holistic understanding of a biological system.
| Omics Layer | Type of Data Provided | Insight Gained from Integration with this compound Tracing |
| Metabolomics (¹³C Tracing) | Dynamic metabolic pathway rates (fluxes). nih.gov | Provides the functional output of the metabolic network. |
| Transcriptomics | Gene expression levels (mRNA abundance). | Identifies which genes are upregulated or downregulated to enable the observed metabolic fluxes. |
| Proteomics | Protein abundance and modifications. | Determines if flux changes are due to enzyme quantity or changes in enzyme activity (e.g., phosphorylation). |
| Genomics | DNA sequence and genetic variants. | Links specific mutations or genetic backgrounds to inherent differences in metabolic capacity and flux distribution. |
Application of this compound in Systems Biology and Metabolic Engineering
Systems biology aims to understand biological systems as a whole by modeling the interactions of all their components. mdpi.comnih.gov Metabolic engineering applies this understanding to rationally design microorganisms for the production of valuable chemicals. vanderbilt.edu ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique in both fields, and specialized tracers like this compound are poised to play a crucial role. creative-proteomics.comnih.gov
2-Methylbutanal is an intermediate in the catabolism of the amino acid isoleucine. Feeding this compound to a microbial culture would allow researchers to precisely quantify the flux through downstream pathways. This is critical for:
Quantifying Competing Pathways: The tracer can reveal how much carbon is diverted into undesirable side-products, guiding engineers to knock out or downregulate the responsible genes.
Validating Novel Pathway Designs: When synthetic biology is used to introduce new, non-native pathways into an organism, this compound can be used to verify that the pathway is active and to quantify its in vivo efficiency.
The table below provides a hypothetical example of how flux data from a this compound tracer experiment could guide metabolic engineering efforts.
| Metabolic Pathway Step | Flux in Wild-Type Strain (Relative Units) | Flux in Engineered Strain 1 (Relative Units) | Engineering Decision |
| 2-Methylbutanal -> Product A (Desired) | 30 | 35 | The overexpression of the enzyme for this step was only marginally successful. Further engineering is needed. |
| 2-Methylbutanal -> Byproduct B (Undesired) | 60 | 60 | This competing pathway is still dominant. Target the gene for this enzyme for knockout in Strain 2. |
| 2-Methylbutanal -> Biomass Precursor C | 10 | 5 | The initial engineering successfully redirected some carbon away from biomass, but not enough. |
Exploration of Undiscovered Mechanistic Roles in Complex Biological and Chemical Systems
The precise placement of two adjacent ¹³C atoms makes this compound an exceptionally powerful tool for elucidating reaction mechanisms. nih.govuea.ac.uk Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can observe ¹³C-¹³C spin-spin coupling, which proves that the C3-C4 bond has remained intact during a transformation. Mass spectrometry can track the doubly labeled fragment through complex reaction networks.
Emerging research could apply this compound to answer fundamental questions in various fields:
Enzymology: For enzymes that metabolize 2-methylbutanal, the tracer can be used to uncover the exact mechanism of bond cleavage and rearrangement, helping to understand how the enzyme's active site functions. researchgate.net
Food Chemistry: 2-Methylbutanal is a key aroma compound formed during fermentation and food processing (e.g., in cheese, beer, and bread). The tracer could be used to deconstruct the complex chemical and microbial pathways that lead to its formation and subsequent reactions, helping to control flavor development.
Environmental Fate: By introducing this compound into soil or water samples, scientists can track its biodegradation by microbial communities, identifying the specific pathways and organisms responsible for breaking it down.
The following table lists potential research questions that could be addressed using this compound.
| Research Field | Key Question | How this compound Provides Insight |
| Enzymology | Does the enzyme that modifies 2-methylbutanal proceed via a mechanism that cleaves the C3-C4 bond? | The presence or absence of ¹³C-¹³C coupling in the product molecule, as detected by NMR, provides a definitive answer. |
| Aroma Chemistry | In a Maillard reaction, is the ethyl group of 2-methylbutanal incorporated as a single unit into newly formed flavor compounds? | Mass spectrometry can track the M+2 labeled fragment, confirming if the C3 and C4 atoms are transferred together. |
| Microbial Ecology | What is the primary metabolic fate of 2-methylbutanal in an anaerobic digester community? | By analyzing the ¹³C label distribution in downstream metabolites like fatty acids or methane, the dominant degradation pathway can be identified. |
Q & A
Q. What analytical methods are recommended to assess the purity and isotopic enrichment of 2-Methylbutanal-3,4-¹³C₂ in laboratory settings?
- Methodological Answer : Purity and isotopic enrichment can be determined via gas chromatography-mass spectrometry (GC-MS) coupled with nuclear magnetic resonance (NMR). GC-MS quantifies chemical purity by comparing retention times and mass spectra against unlabelled standards. For isotopic enrichment, ¹³C NMR is critical, as the chemical shifts of ¹³C-labeled carbons (C3 and C4 in this case) will exhibit distinct splitting patterns due to isotopic coupling. High-resolution mass spectrometry (HRMS) can further validate the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm isotopic incorporation. Ensure calibration with certified reference materials for accuracy .
Q. What precautions are necessary for handling and storing 2-Methylbutanal-3,4-¹³C₂ to preserve isotopic integrity during experiments?
- Methodological Answer :
- Storage : Aliquot the compound in amber vials under inert gas (e.g., argon) and store at -20°C to minimize oxidation and isotopic exchange.
- Handling : Use anhydrous solvents and avoid prolonged exposure to moisture or acidic/basic conditions, which may catalyze aldol condensation or hydrolysis.
- Stability Testing : Periodically analyze stored samples via ¹³C NMR to detect degradation or isotopic scrambling. Reference unlabelled 2-Methylbutanal as a control .
Advanced Research Questions
Q. How can dynamic nuclear polarization (DNP) enhance the sensitivity of 2-Methylbutanal-3,4-¹³C₂ detection in liquid-state NMR studies?
- Methodological Answer : DNP amplifies ¹³C signal intensity by polarizing nuclear spins at low temperatures (1–2 K) and high magnetic fields (3–7 T) using microwave irradiation. For 2-Methylbutanal-3,4-¹³C₂:
Polarization : Dissolve the compound in a glassing agent (e.g., glycerol/water) with a radical polarizing agent (e.g., trityl OX063).
Dissolution : Rapidly dissolve the hyperpolarized solid in a warm solvent (e.g., D₂O) to retain polarization.
Detection : Transfer to an NMR spectrometer for acquisition. DNP can achieve >10,000× signal-to-noise ratio improvements, enabling real-time tracking of low-concentration aldehyde intermediates in metabolic pathways .
Q. What experimental strategies resolve contradictions in isotopic tracer data when using 2-Methylbutanal-3,4-¹³C₂ to study metabolic fluxes?
- Methodological Answer : Contradictions often arise from isotopic dilution or unexpected isotopomer distributions. Strategies include:
- Isotopomer-Specific Analysis : Use tandem mass spectrometry (LC-MS/MS) or 2D ¹³C-¹³C correlation NMR to distinguish between [3,4-¹³C₂]-labeled intermediates and natural-abundance background.
- Compartmental Modeling : Apply computational tools (e.g., INCA or OpenFLUX) to account for intracellular metabolite pools and reversible reactions.
- Control Experiments : Compare results with unlabelled analogs or use dual isotopic tracers (e.g., ¹³C and ²H) to validate pathway specificity. For example, unexpected [1,2-¹³C₂]oxaloacetate in TCA cycle studies may indicate retro-aldol cleavage or cross-talk with other pathways .
Q. How can 2-Methylbutanal-3,4-¹³C₂ be utilized to trace aldehyde metabolism in cellular redox studies?
- Methodological Answer :
- Tracer Design : Introduce 2-Methylbutanal-3,4-¹³C₂ into cell cultures or perfused organs and quench metabolism at timed intervals.
- Metabolite Extraction : Use cold methanol/water for extraction, followed by LC-MS or NMR analysis.
- Pathway Mapping : Track ¹³C incorporation into downstream products (e.g., ¹³C-labeled acetyl-CoA via β-oxidation or ¹³C-glutathione via aldehyde dehydrogenase). For redox studies, correlate labeling patterns with NAD⁺/NADH ratios measured via fluorescence assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
